2-ethoxy-3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
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Overview
Description
2-ethoxy-3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a hydroxy-dihydroindenyl moiety attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the ethoxy and fluoro groups, and attachment of the hydroxy-dihydroindenyl moiety. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.
Fluorination: The fluoro substituent can be introduced using a fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Hydroxy-Dihydroindenyl Moiety: The hydroxy-dihydroindenyl moiety can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine derivative
Substitution: Formation of substituted benzamide derivatives
Scientific Research Applications
2-ethoxy-3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethoxy-3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
- 2-ethoxy-3-chloro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
- 2-ethoxy-3-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro substituent, in particular, can enhance the compound’s stability and binding affinity to certain targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
2-ethoxy-3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-2-24-17-14(7-5-9-16(17)20)18(22)21-12-19(23)11-10-13-6-3-4-8-15(13)19/h3-9,23H,2,10-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHLMGMBEJZXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1F)C(=O)NCC2(CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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